(5E)-1-(3-methoxyphenyl)-5-(thiophen-3-ylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
(5E)-1-(3-METHOXYPHENYL)-5-[(THIOPHEN-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a thiophene ring, and a diazinane trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(3-METHOXYPHENYL)-5-[(THIOPHEN-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. The initial step often includes the formation of the diazinane trione core, followed by the introduction of the methoxyphenyl and thiophene groups through various coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(5E)-1-(3-METHOXYPHENYL)-5-[(THIOPHEN-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
(5E)-1-(3-METHOXYPHENYL)-5-[(THIOPHEN-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (5E)-1-(3-METHOXYPHENYL)-5-[(THIOPHEN-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of certain microorganisms by disrupting their metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxyphenyl group but differs in its overall structure and properties.
Dichloroaniline: Contains an aniline ring with chlorine substitutions, differing significantly in its chemical behavior and applications.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer with a different core structure and industrial applications.
Uniqueness
(5E)-1-(3-METHOXYPHENYL)-5-[(THIOPHEN-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its combination of a methoxyphenyl group, a thiophene ring, and a diazinane trione core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C16H12N2O4S |
---|---|
Molecular Weight |
328.3 g/mol |
IUPAC Name |
(5E)-1-(3-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C16H12N2O4S/c1-22-12-4-2-3-11(8-12)18-15(20)13(14(19)17-16(18)21)7-10-5-6-23-9-10/h2-9H,1H3,(H,17,19,21)/b13-7+ |
InChI Key |
XVSAPFYEBZESDQ-NTUHNPAUSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)N2C(=O)/C(=C/C3=CSC=C3)/C(=O)NC2=O |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C(=CC3=CSC=C3)C(=O)NC2=O |
Origin of Product |
United States |
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